

A Comparative Meta-Analysis of Adverse Event Profiles for Iodinated Contrast Agents

Author: BenchChem Technical Support Team. **Date:** December 2025

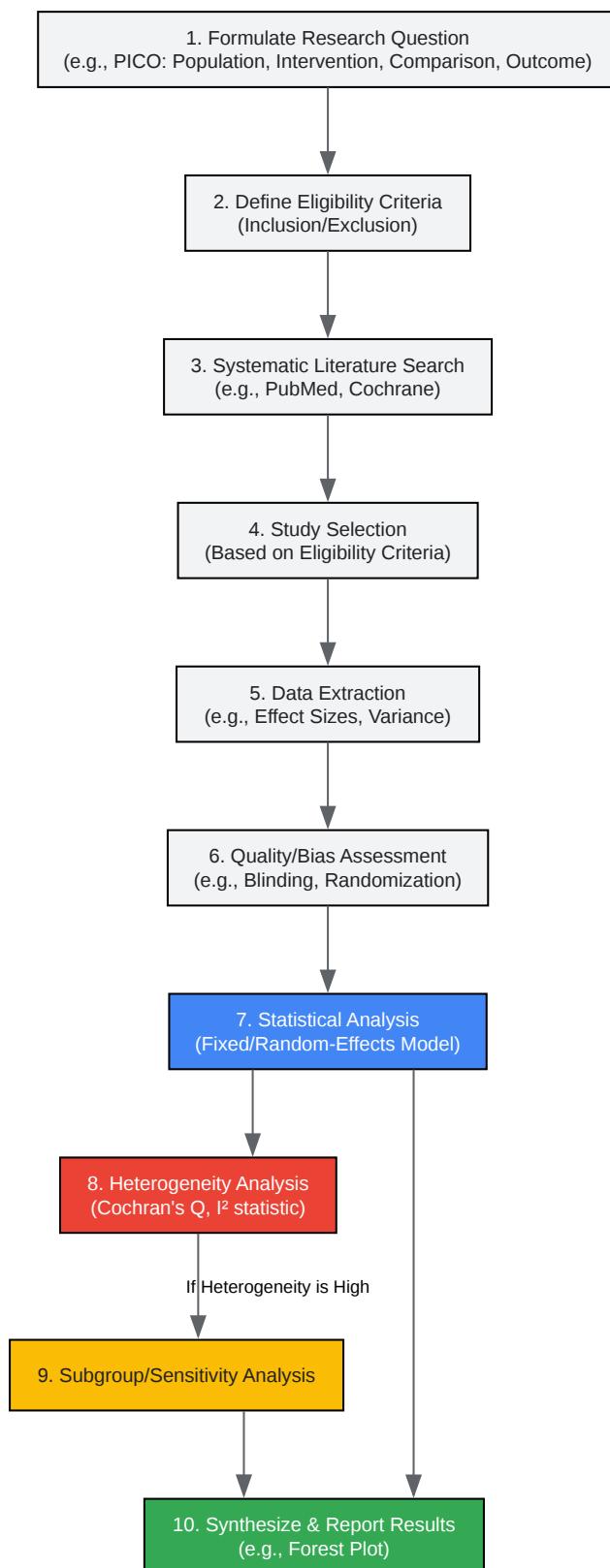
Compound of Interest

Compound Name: *ioxilan*

Cat. No.: B029793

[Get Quote](#)

This guide provides a detailed comparison of the adverse event profiles of different classes of iodinated contrast agents (ICM), with a focus on data from meta-analyses and large-scale studies. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of ICM safety.


Classes of Iodinated Contrast Media

Iodinated contrast agents are broadly categorized based on their osmolality, which is a measure of the number of particles in a solution and is a key factor influencing adverse reactions.

- High-Osmolar Contrast Media (HOCM): These are the first-generation ionic agents with an osmolality five to eight times that of human plasma. Due to a higher incidence of adverse events, their use has been largely superseded by newer agents.
- Low-Osmolar Contrast Media (LOCM): These can be ionic or non-ionic and have an osmolality two to three times that of plasma. The development of non-ionic, low-osmolar ICM has significantly reduced the incidence of adverse reactions^[1].
- Iso-Osmolar Contrast Media (IOCM): This is the newest class of non-ionic agents, with an osmolality equal to that of human plasma. Iodixanol is a primary example.

Experimental Protocols: The Meta-Analysis Workflow

A meta-analysis is a statistical method used to combine the results of multiple independent studies addressing the same research question, thereby increasing statistical power and providing a more robust estimate of the true effect.[\[2\]](#)[\[3\]](#) The typical workflow, as cited in the referenced studies, is outlined below. This process ensures a systematic and rigorous synthesis of evidence.[\[4\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow of a systematic review and meta-analysis.

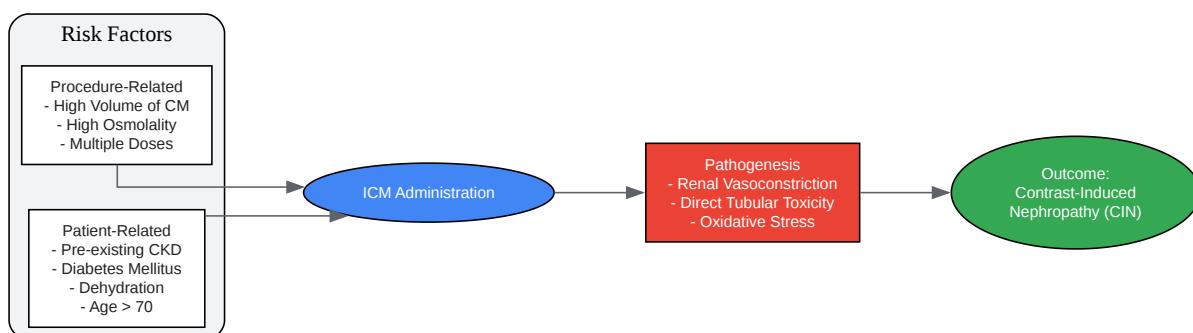
Comparative Analysis of Adverse Events

The following sections summarize quantitative data on the most frequently reported adverse events associated with iodinated contrast agents.

Hypersensitivity Reactions

Hypersensitivity reactions are unpredictable and can be classified as immediate (occurring within one hour) or delayed. They range from mild skin reactions to severe, life-threatening anaphylaxis. The overall incidence of causal adverse drug reactions (ADRs) considering total usage has been reported as 0.37%, with serious ADRs at 0.02%.

Table 1: Incidence of Hypersensitivity and General Adverse Reactions


Contrast Agent Class	Type of Reaction	Incidence Rate (%)	Key Findings from Meta-Analyses & Large Studies
High-Osmolality (HOCM)	Mild Immediate Reactions	3.8 - 12.7	Higher rates of nausea, vomiting, and urticaria compared to newer agents.
	Severe Reactions	~0.157	Significantly higher risk of severe reactions compared to nonionic ICM.
Low-Osmolality (LOCM)	Allergic-like Reactions	~0.6	The universal use of nonionic agents decreased the overall adverse reaction rate to 0.2%.
	Specific Agents (ADRs)	Iomeprol (0.7%), Iopromide (0.59%)	Studies have identified Iomeprol and Iopromide as having higher rates of adverse reactions.
	Severe Reactions	~0.04	Rates of severe reactions are substantially lower than with HOCM.
Iso-Osmolality (IOCM)	Urinary System Disorders	Higher than other ICM	Iodixanol resulted in the highest frequency of "urinary system disorders".

|| General Adverse Events | Lower than LOCM | A meta-analysis found the incidence of adverse events was significantly lower with IOCM compared to LOCM. |

A meta-analysis of six retrospective studies showed that for patients with a prior ICM hypersensitivity reaction, changing the specific ICM agent was associated with a 61% reduced risk of a recurrent reaction.

Contrast-Induced Nephropathy (CIN)

Contrast-Induced Nephropathy (CIN), also known as Contrast-Induced Acute Kidney Injury (CI-AKI), is a significant cause of hospital-acquired renal failure. It is typically defined as an increase in serum creatinine of ≥ 0.5 mg/dL or $\geq 25\%$ from baseline within 48-72 hours of ICM administration. The risk is highest in patients with pre-existing chronic kidney disease (CKD) and diabetes.

[Click to download full resolution via product page](#)

Caption: Key factors and pathogenesis of CIN.

Table 2: Comparative Incidence of CIN - IOCM vs. LOCM in High-Risk Patients

Study Population	CIN Definition	IOCM (Iodixanol) Incidence	LOCM Incidence	Odds Ratio (OR) / Risk Ratio (RR) [95% CI]	Conclusion
Diabetic Patients	SCr increase ≥ 0.5 mg/dL or $\geq 25\%$	No significant difference	No significant difference	OR = 1.66 [0.97–2.84]	No significant benefit of IOCM over LOCM in preventing CIN overall.
Diabetic Patients (vs. Iohexol only)	-	Reduced risk	Higher risk	RR = 0.32 [0.12, 0.89]	Iodixanol is associated with a reduced CIN risk compared specifically with the LOCM agent iohexol.
High-Risk for AKI (EVAR procedure)	Composite of AKI, dialysis, AMI, stroke, death	Lower risk of MARCE*	Higher risk of MARCE*	23.9% relative risk reduction	Use of IOCM was associated with a lower risk of major adverse renal or cardiovascular events (MARCE).

| Propensity Score Matched Cohort | KDIGO criteria** | 9.5% | 9.9% | OR = 0.987 [0.803–1.214]

| No significant difference in CIN risk between LOCM and IOCM after matching. |

*MARCE: Major Adverse Renal or Cardiovascular Events **KDIGO: Kidney Disease Improving Global Outcomes

Thyroid Dysfunction

The high iodine content in ICM can impact thyroid function, leading to either hyperthyroidism or hypothyroidism. The prevalence of ICM-induced thyroid dysfunction is reported to be between 1% and 15%. This risk is higher in individuals with pre-existing thyroid conditions.

Table 3: Association of ICM Exposure with Thyroid Dysfunction

Outcome	Association Metric	Finding
Incident Hyperthyroidism	Odds Ratio (OR)	1.98 [95% CI 1.08-3.60]
Incident Overt Hyperthyroidism	Odds Ratio (OR)	2.50 [95% CI 1.06-5.93]
Incident Hypothyroidism	Odds Ratio (OR)	1.58 [95% CI 0.95-2.62]
Incident Overt Hypothyroidism	Odds Ratio (OR)	3.05 [95% CI 1.07-8.72]

Data from a nested case-control study analyzing patients without pre-existing thyroid disease.

Cardiovascular Events

The potential for adverse cardiovascular events following ICM administration has been a subject of investigation, particularly in high-risk patient populations undergoing cardiac procedures.

Table 4: Meta-Analysis of Cardiovascular Events - IOCM vs. LOCM

Timeframe	Comparison	Odds Ratio (OR) [95% CI]	P-value	Conclusion
In-hospital	IOCM vs. LOCM (Overall)	0.72 [0.49-1.06]	0.09	No significant difference overall.
In-hospital	IOCM vs. LOCM (RCTs only)	0.65 [0.44-0.96]	0.03	A reduction in events was seen when only analyzing Randomized Controlled Trials.

| 30-day | IOCM vs. LOCM (Overall) | 1.19 [0.70-2.02] | 0.53 | No significant difference. |

Summary and Conclusion

The evolution from high-osmolar to low- and iso-osmolar iodinated contrast media has demonstrably improved the safety profile of these essential diagnostic agents.

- Hypersensitivity: Non-ionic LOCM and IOCM offer a significantly lower risk of hypersensitivity reactions compared to HOCM. Among the newer agents, some studies suggest certain LOCM like iomeprol and iopromide may be associated with a higher incidence of adverse reactions.
- Contrast-Induced Nephropathy: The debate over the relative renal safety of IOCM versus LOCM is ongoing. While some meta-analyses show no overall difference in CIN risk, specific high-risk populations (like those with diabetes and CKD) or comparisons with certain LOCM agents (iohexol) suggest a potential benefit for IOCM.
- Other Adverse Events: IOCM may be associated with a lower risk of overall adverse events and major adverse renal or cardiovascular events in certain high-risk groups compared to LOCM. However, exposure to any ICM carries a risk of inducing thyroid dysfunction.

The choice of contrast agent should be tailored to the individual patient, considering their specific risk factors, including renal function, history of allergies, and thyroid status.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Adverse Reactions to Iodinated Contrast Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta-analysis - Wikipedia [en.wikipedia.org]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. pharmdacademy.org [pharmdacademy.org]
- 5. Meta-Methodology: Conducting and Reporting Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Adverse Event Profiles for Iodinated Contrast Agents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b029793#meta-analysis-of-adverse-event-profiles-for-iodinated-contrast-agents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com